9-(4-methoxyphenyl)-3H-purin-6-one
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Overview
Description
9-(4-methoxyphenyl)-3H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound is characterized by a purine ring substituted with a 4-methoxyphenyl group at the 9-position and a keto group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-3H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core and the 4-methoxyphenyl group.
Coupling Reaction: The 4-methoxyphenyl group is introduced to the purine core through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Oxidation: The keto group at the 6-position is introduced through an oxidation reaction, using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Compounds with additional keto or carboxyl groups.
Reduction: Hydroxy derivatives of this compound.
Substitution: Derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
9-(4-methoxyphenyl)-3H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-3H-purin-6-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
9-(4-hydroxyphenyl)-3H-purin-6-one: Similar structure but with a hydroxy group instead of a methoxy group.
9-(4-chlorophenyl)-3H-purin-6-one: Contains a chlorine atom instead of a methoxy group.
9-(4-nitrophenyl)-3H-purin-6-one: Features a nitro group in place of the methoxy group.
Uniqueness
9-(4-methoxyphenyl)-3H-purin-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially alter its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCKNIENQDFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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